

Solcitinib in vivo administration route optimization

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Compound Focus: Solcitinib

CAS No.: 1206163-45-2

Cat. No.: S543558

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Solcitinib Profile & Formulation Data

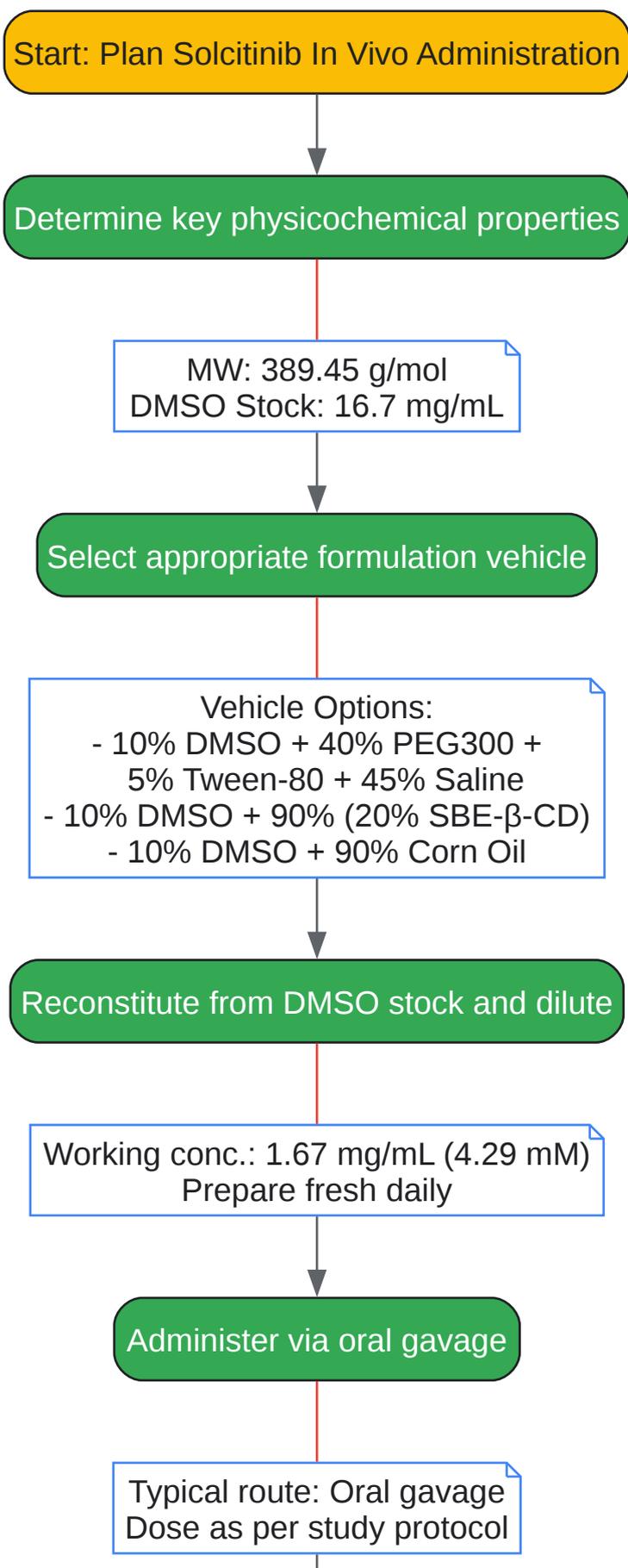
The table below summarizes available quantitative data for **Solcitinib**, which is crucial for planning in vivo studies [1].

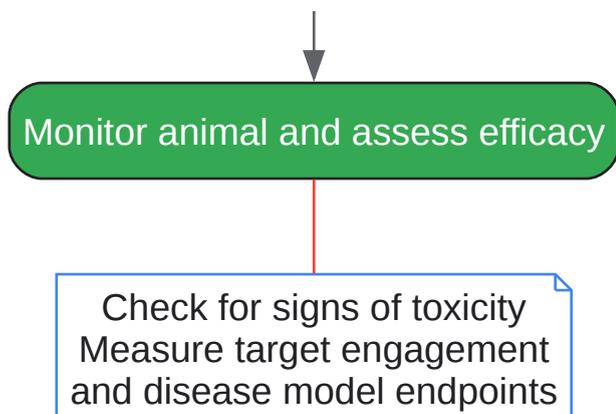
Parameter	Description / Value
IC ₅₀ (JAK1)	9.8 nM
Selectivity	11-fold (JAK2), 55-fold (JAK3), 23-fold (TYK2)
Molecular Weight	389.45 g/mol
CAS No.	1206163-45-2
Purity	99.51%

| **Suggested In Vivo Formulations** | 1. 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2. 10% DMSO + 90% (20% SBE- β -CD in Saline) 3. 10% DMSO + 90% Corn Oil || **Solubility (DMSO)** | 16.67 mg/mL (42.80 mM) |

Suggested In Vivo Administration Workflow

The following diagram outlines a general decision-making workflow for administering JAK inhibitors like **Solcitinib** in vivo, based on the formulation data above and standard practices.





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Frequently Asked Questions

Q: What is the typical oral dosing regimen for Solcitinib in a preclinical study? While a specific regimen for **Solcitinib** is not published, JAK inhibitor studies typically involve **once-daily oral gavage**. The exact dose (mg/kg), treatment duration, and dosing frequency must be optimized for your specific disease model and target engagement requirements [1].

Q: Which formulation vehicle should I choose?

- **For shorter studies (<2 weeks):** The **PEG300/Tween-80/Saline** vehicle is commonly used and generally well-tolerated.
- **For longer-term studies (>2 weeks):** The **Corn Oil** vehicle may be better tolerated, though you should carefully monitor for any long-term effects [1].
- The **SBE- β -CD** option provides an alternative for compounds with solubility challenges.

Q: How should I handle and store Solcitinib?

- **Stock Solution:** Prepare in DMSO at a concentration of 16.7 mg/mL. Aliquot and store at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles [1].
- **Working Solution:** Prepare fresh on the day of dosing. The chemical supplier indicates that the prepared working solution in the suggested vehicles is stable for short-term use.

Q: Are there known safety concerns with JAK inhibitors I should monitor? Yes. Systemically administered JAK inhibitors are associated with class-related toxicities. In animals, monitor for **hematological changes** (anemia, neutropenia, thrombocytopenia), signs of **increased infection** due to

immunosuppression, and other potential issues [2]. The gut-selective JAK inhibitor Izencitinib was designed specifically to minimize these systemic effects, underscoring their importance [2].

Troubleshooting Common Issues

- **Poor Solubility or Precipitation:** If you observe precipitation in your working solution, ensure you are following the preparation sequence: first add the DMSO stock to the co-solvent (PEG300 or SBE- β -CD solution), mix, then add Tween-80 (if applicable), and finally dilute with saline. Gentle warming and sonication can aid in dissolution [1].
- **Lack of Efficacy:** Verify the biological activity of your batch in a simple cell-based assay first. Ensure your dosing regimen provides sufficient systemic exposure to inhibit JAK1 in the target tissue.
- **Signs of Toxicity:** If you observe weight loss, reduced activity, or hematological toxicity, it may indicate excessive systemic exposure. Consider dose reduction or exploring a more localized administration route if appropriate for your research question.

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References

1. Solcitinib (GSK-2586184) | JAK1 Inhibitor [medchemexpress.com]
2. Gut-Selective Design of Orally Administered Izencitinib (TD ... [pmc.ncbi.nlm.nih.gov]

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